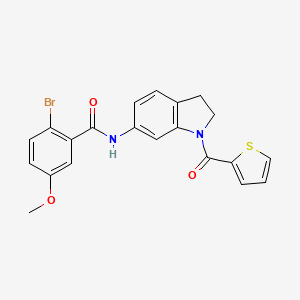
2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide” is a complex organic molecule that contains several functional groups and structural motifs, including a bromo group, a methoxy group, a thiophene ring, an indoline ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and indoline rings would contribute to the compound’s aromaticity, while the bromo, methoxy, and amide groups would likely influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural motifs. For example, the presence of the bromo group could increase its molecular weight and potentially its boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The compound 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide, though not directly studied, can be related to similar compounds where efficient synthesis techniques have been developed. For instance, Hirokawa, Horikawa, and Kato (2000) detailed an efficient synthesis method for a related compound, which could provide insights into potential synthesis approaches for the compound (Hirokawa, Horikawa, & Kato, 2000).
Chemical Reactions : The reactions of related brominated compounds with other chemicals, such as 4-methoxythiobenzamide and thiourea, have been explored. Kammel et al. (2015) reported on the diverse reactions that can occur under mildly basic conditions, which might be relevant for understanding the reactivity of the compound (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Molecular Interactions and Derivatives : The compound's potential interactions and the synthesis of its derivatives can be inferred from studies on similar compounds. For example, Pişkin, Canpolat, and Öztürk (2020) investigated new derivatives of a similar compound, highlighting its applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Potential Applications in Biomedical Research
Bioactive Properties : The related compound 5-bromo-N-[1-(ethyl-2-pyrrolidinyl)methyl]benzamide was found to exhibit potent antidopaminergic properties, indicating potential applications in neurological research or drug development (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Pharmacokinetics and Metabolism : While specific studies on the metabolism of 2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide are not available, research on similar compounds, such as Bromopride, can provide insights into potential metabolic pathways and pharmacokinetic properties (Grassi, Passetti, & Trebbi, 1978).
Ligand Design for Receptor Studies : The compound’s structure suggests potential applications in designing ligands for receptor studies. Mertens et al. (1994) demonstrated the radioiodination of similar compounds for receptor binding studies, indicating a possible research application for the compound (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-27-15-6-7-17(22)16(12-15)20(25)23-14-5-4-13-8-9-24(18(13)11-14)21(26)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBRPTWLBVGUAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2817115.png)
![ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2817116.png)
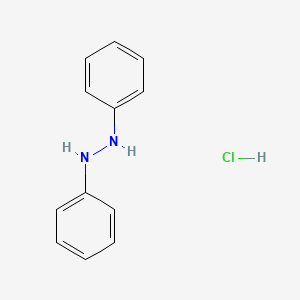
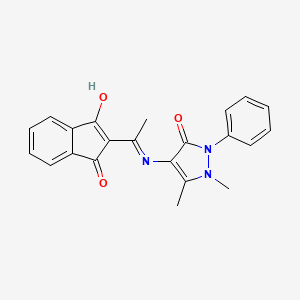
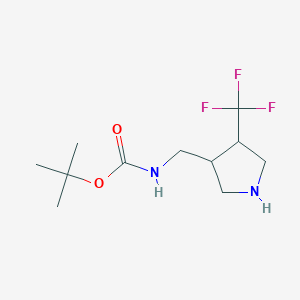
![N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2817124.png)
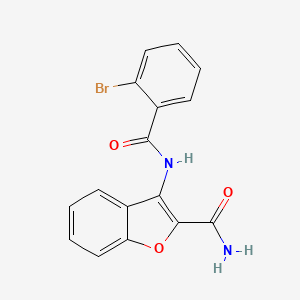
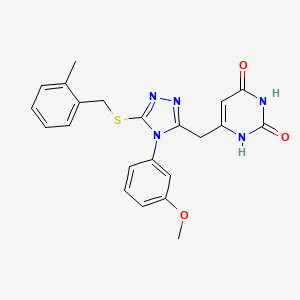
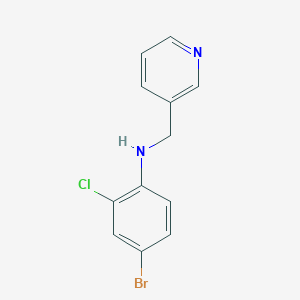
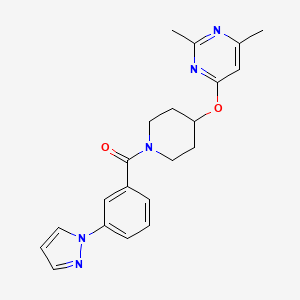
![5-(tert-Butyl) 2-ethyl 4-oxo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-2,5(6H)-dicarboxylate](/img/structure/B2817132.png)

![3-benzyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817137.png)
![N-(2,5-dimethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2817138.png)